molecular formula C25H22N6O2 B7929178 Sotrastaurin CAS No. 949935-06-2

Sotrastaurin

Cat. No. B7929178
CAS RN: 949935-06-2
M. Wt: 438.5 g/mol
InChI Key: OAVGBZOFDPFGPJ-UHFFFAOYSA-N
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Description

Sotrastaurin (AEB071) is a potent and selective pan-PKC inhibitor, mostly for PKCθ with Ki of 0.22 nM in a cell-free assay . It is inactive to PKCζ . It is currently in Phase II of clinical development for the prevention of acute rejection after solid organ transplantation .


Molecular Structure Analysis

The molecular formula of Sotrastaurin is C25H22N6O2 . It has a molecular weight of 438.48 . This compound belongs to the class of organic compounds known as n-arylpiperazines, which are organic compounds containing a piperazine ring where the nitrogen ring atom carries an aryl group .


Physical And Chemical Properties Analysis

Sotrastaurin has a molecular weight of 438.48 and a molecular formula of C25H22N6O2 .

Scientific Research Applications

  • Immunosuppression in Organ Transplantation : Sotrastaurin inhibits protein kinase C, blocking T-lymphocyte activation. It's been explored in Phase II clinical trials for preventing acute rejection after solid organ transplantation, showing potential in renal transplant recipients (Kovarik & Slade, 2010). However, studies revealed higher rates of biopsy-proven acute rejection (BPAR) when compared to control groups using tacrolimus, leading to some trials being terminated early (Friman et al., 2011).

  • Pharmacokinetics and Drug Interactions : Sotrastaurin is metabolized through CYP3A4, with one active metabolite identified. It affects the pharmacokinetics of other drugs used in transplantation, such as everolimus and tacrolimus (Kovarik et al., 2010). The drug interactions between sotrastaurin and other immunosuppressants are significant, necessitating careful dose management.

  • Effects on Renal Function : Some studies have indicated that sotrastaurin, when used in combination with other immunosuppressants, might offer improved renal function compared to regimens relying solely on calcineurin inhibitors (Tedescosilva et al., 2013).

  • Impact on Hepatitis B and C Virus : A study assessing the direct effects of sotrastaurin on HBV and HCV replication found no pro-viral effect. This is relevant for transplant recipients who may be at risk of these infections (von Hahn et al., 2011).

  • Potential in Other Transplants and Psoriasis : Beyond kidney and liver transplantation, sotrastaurin has been researched for its potential in other types of organ transplants and diseases like psoriasis (Manicassamy, 2009).

  • Safety and Tolerability : Generally, sotrastaurin has been found to be well-tolerated, although its efficacy and safety profile needs to be confirmed through long-term data (Wagner et al., 2011).

Mechanism of Action

Sotrastaurin is an investigational immunosuppressant that blocks T-lymphocyte activation through protein kinase C inhibition . It is currently in Phase II of clinical development for the prevention of acute rejection after solid organ transplantation .

Safety and Hazards

Sotrastaurin is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

Sotrastaurin is currently in Phase II of clinical development for the prevention of acute rejection after solid organ transplantation . It has shown therapeutic potential in preclinical models of DLBCL . These results support that Sotrastaurin may be a viable option for immunosuppression in HBV and/or HCV infected organ transplant recipients .

properties

IUPAC Name

3-(1H-indol-3-yl)-4-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N6O2/c1-30-10-12-31(13-11-30)25-27-19-9-5-3-7-16(19)22(28-25)21-20(23(32)29-24(21)33)17-14-26-18-8-4-2-6-15(17)18/h2-9,14,26H,10-13H2,1H3,(H,29,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAVGBZOFDPFGPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)C4=C(C(=O)NC4=O)C5=CNC6=CC=CC=C65
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70915192
Record name 5-Hydroxy-4-(1H-indol-3-yl)-3-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]-2H-pyrrol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70915192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sotrastaurin

CAS RN

425637-18-9, 949935-06-2
Record name Sotrastaurin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=425637-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sotrastaurin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0425637189
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sotrastaurin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12369
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 5-Hydroxy-4-(1H-indol-3-yl)-3-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]-2H-pyrrol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70915192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SOTRASTAURIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7I279E1NZ8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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